REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[C:6](Cl)[N:5]2[N:15]=[C:16]([CH3:18])[N:17]=[C:4]2[N:3]=1.N>ClCCl.[Cl-].[Na+].O.[Zn]>[Cl:1][C:2]1[C:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:6][N:5]2[N:15]=[C:16]([CH3:18])[N:17]=[C:4]2[N:3]=1 |f:3.4.5|
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Name
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5,7-dichloro-2-methyl-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidine
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Quantity
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34.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=2N(C(=C1C1=CC=CC=C1)Cl)N=C(N2)C
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Name
|
|
Quantity
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500 mL
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Type
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solvent
|
Smiles
|
ClCCl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture is stirred at room temperature for 1 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
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The reaction mixture is filtrated over kieselgur
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Type
|
WASH
|
Details
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is washed with dichloromethane and water
|
Type
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CUSTOM
|
Details
|
The organic phase is separated
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Type
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EXTRACTION
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Details
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the water phase is extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined dichloromethane phase is dried over Na2SO4
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Type
|
CUSTOM
|
Details
|
the solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by chromatography on silica gel (dichloromethane/ethyl acetate)
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Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=2N(C=C1C1=CC=CC=C1)N=C(N2)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |